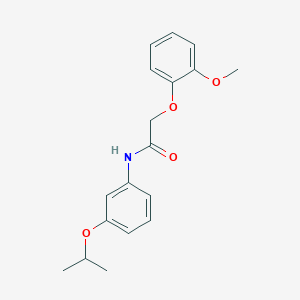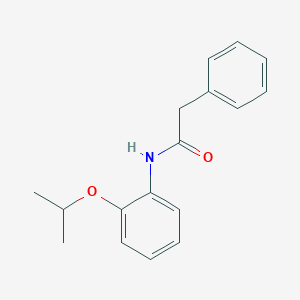![molecular formula C18H19NO3 B268467 N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268467.png)
N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AM404, and it is a derivative of acetaminophen. The chemical structure of AM404 is similar to anandamide, which is an endogenous cannabinoid.
Mechanism of Action
AM404 works by inhibiting the reuptake of anandamide, which leads to an increase in the levels of anandamide in the brain. Anandamide activates cannabinoid receptors, which are involved in pain modulation, inflammation, and other physiological processes. AM404 also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
AM404 has been shown to have analgesic effects in various animal models of pain. It has also been found to have anti-inflammatory effects and neuroprotective effects. AM404 has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
AM404 is a potent compound that has been extensively studied in animal models. It has shown promising results in various fields, including pain management and neuroprotection. However, there are some limitations to using AM404 in lab experiments. It is a relatively complex compound to synthesize, and it can be expensive. Additionally, the effects of AM404 can vary depending on the dose and the route of administration.
Future Directions
There are several potential future directions for research on AM404. One area of interest is its potential as a treatment for chronic pain. AM404 has been shown to have analgesic effects in animal models of neuropathic pain, and it may have potential as an alternative to opioid-based pain medications. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. AM404 has been found to have neuroprotective effects and may help to prevent the progression of these diseases. Additionally, there is potential for research on the use of AM404 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of AM404 involves the reaction between 4-methylphenol and 3-allyloxyaniline, followed by the reaction with chloroacetyl chloride and sodium hydroxide. The final product is purified through recrystallization.
Scientific Research Applications
AM404 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. AM404 has also been found to inhibit the reuptake of anandamide, which is a neurotransmitter that plays a crucial role in pain modulation.
properties
Product Name |
N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-(3-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO3/c1-3-11-21-17-6-4-5-15(12-17)19-18(20)13-22-16-9-7-14(2)8-10-16/h3-10,12H,1,11,13H2,2H3,(H,19,20) |
InChI Key |
IMLASXHGHZBTBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B268386.png)
![3-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268387.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B268388.png)
![3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268389.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B268391.png)

![N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide](/img/structure/B268393.png)
![N-[4-(acetylamino)phenyl]-4-sec-butoxybenzamide](/img/structure/B268394.png)
![N-[3-(2-methoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B268399.png)

![4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268402.png)
![3-isopropoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B268403.png)

